

A Technical Guide to Acetamide-13C2,15N: Physical Properties and Experimental Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide-13C2,15N is a stable isotope-labeled version of acetamide, a simple organic amide. In this isotopologue, the two carbon atoms are substituted with Carbon-13 (¹³C) and the nitrogen atom is substituted with Nitrogen-15 (¹⁵N).[1] These heavy isotopes make it a valuable tool in a variety of scientific research applications, particularly in metabolic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N provides a unique mass and spin signature that allows researchers to trace the molecule through complex biological and chemical systems.[1] This guide provides a comprehensive overview of the physical properties of **Acetamide-13C2,15N**, detailed experimental protocols for their determination, and a visualization of its application in metabolic research.

Physical Properties

Experimentally determined physical properties specifically for **Acetamide-13C2,15N** are not readily available in the public domain. However, the physical properties are expected to be very similar to those of unlabeled acetamide. Isotopic substitution with ¹³C and ¹⁵N results in a small increase in molecular weight, which can lead to minor changes in physical properties such as melting point, boiling point, and density due to alterations in the vibrational frequencies of the



chemical bonds.[3][4] For most practical purposes, the data for unlabeled acetamide can be used as a close approximation.

The following tables summarize the key physical and spectral properties of acetamide.

Table 1: General and Physical Properties of Acetamide

Property	Value
Molecular Formula	¹³ C ₂ H ₅ ¹⁵ NO[5]
Molecular Weight	62.05 g/mol [5]
Appearance	Colorless to white crystalline solid
Odor	Mousy (when impure)
Melting Point	78-80 °C
Boiling Point	221 °C
Density	~1.16 g/cm ³
Solubility in Water	Highly soluble

Table 2: Spectroscopic Data of Acetamide



Property	Value
¹ H NMR	Chemical shifts will be similar to unlabeled acetamide, but coupling constants with adjacent ¹³ C and ¹⁵ N will be observed.
¹³ C NMR	Two distinct signals corresponding to the methyl and carbonyl carbons.
¹⁵ N NMR	A single signal for the amide nitrogen.
IR Spectroscopy	Characteristic peaks for N-H, C=O, and C-H stretches. The vibrational frequencies will be slightly lower than in unlabeled acetamide due to the heavier isotopes.
Mass Spectrometry	The molecular ion peak will be observed at m/z corresponding to the increased mass of the labeled compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of solid organic compounds like **Acetamide-13C2,15N**.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[6]
- Capillary tubes (sealed at one end)[6]
- Mortar and pestle (if sample needs to be powdered)[7]

Procedure:



- Ensure the **Acetamide-13C2,15N** sample is a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[7]
- Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[8]
- Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[6]
- Place the capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
- For an accurate measurement, start heating at a rate of about 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.[10]
- Decrease the heating rate to 1-2°C per minute.[10]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[9] For a pure compound, this range should be narrow (0.5-2°C).[9]

Boiling Point Determination

For solids that can be melted without decomposition, the boiling point of the resulting liquid can be determined.

Apparatus:

- Small test tube or fusion tube[11]
- Capillary tube (sealed at one end)[11]
- Thermometer[11]
- Heating bath (e.g., oil bath or heating block)[12]



Rubber band or wire to attach the test tube to the thermometer[12]

Procedure:

- Place a small amount of Acetamide-13C2,15N into the test tube and gently heat until it melts.
- Place the sealed capillary tube, open end down, into the molten liquid.[11]
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[12]
- Immerse the assembly in a heating bath.[12]
- Heat the bath slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]
- When a steady stream of bubbles is observed, stop heating and allow the bath to cool slowly.
 [13]
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12]

Solubility Determination

This protocol determines the solubility of a compound in a given solvent.

Apparatus:

- Small test tubes[14]
- Vortex mixer or shaker
- Analytical balance
- · Graduated pipettes or cylinders

Procedure:



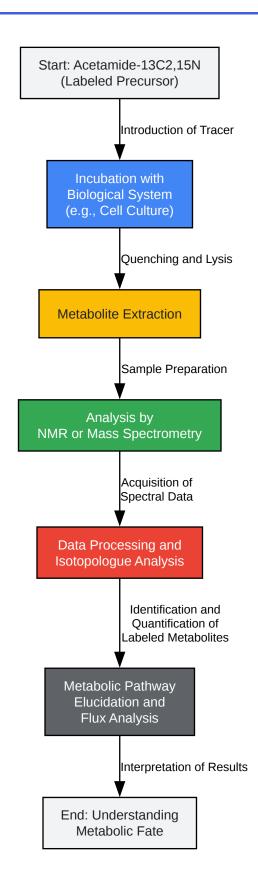
- Weigh a precise amount of **Acetamide-13C2,15N** (e.g., 10 mg) and place it in a test tube. [15]
- Add a small, measured volume of the solvent (e.g., 0.1 mL of water) to the test tube.[15]
- Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[14]
- Observe if the solid has completely dissolved.
- If the solid dissolves, continue adding the solvent in small, measured increments, agitating after each addition, until the solid no longer dissolves, indicating saturation. Record the total volume of solvent added.
- If the initial amount of solid does not dissolve, the compound can be classified as sparingly soluble or insoluble in that solvent at that concentration.[15]
- The experiment should be conducted at a constant temperature, as solubility is temperaturedependent.[16]

Applications in Research

Acetamide-13C2,15N is primarily used as a tracer in metabolic flux analysis.[2][17] Researchers introduce the labeled acetamide into a biological system (e.g., cell culture or an organism) and track its metabolic fate. The ¹³C and ¹⁵N isotopes act as reporters, allowing for the elucidation of metabolic pathways and the quantification of flux through these pathways using techniques like NMR and mass spectrometry.[18]

Below is a diagram illustrating a typical experimental workflow for a metabolic study using **Acetamide-13C2,15N**.





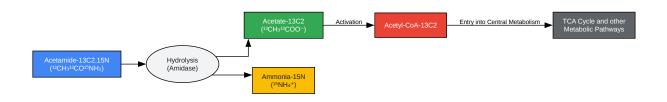
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Metabolic Study Workflow using Acetamide-13C2,15N



In a typical scenario, acetamide can be metabolized into acetate, which then enters central carbon metabolism via acetyl-CoA.[19][20] The labeled carbon and nitrogen atoms can thus be traced into a variety of downstream metabolites.

The following diagram illustrates the logical relationship in the initial metabolic conversion of acetamide.



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Initial Metabolic Conversion of Acetamide

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